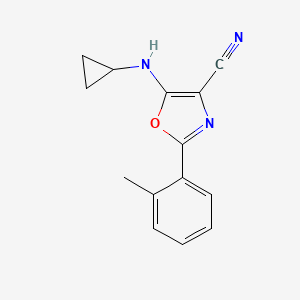![molecular formula C15H14ClFN2O3S B5714163 N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5714163.png)
N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide, also known as CFTR inhibitor-172, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFTR inhibitor-172 is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the transport of chloride ions across cell membranes.
科学研究应用
N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF), a genetic disorder that affects the respiratory, digestive, and reproductive systems. CF is caused by mutations in the N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide gene, which encodes for the N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide protein. N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 has been shown to enhance the function of N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide in cells with certain mutations, leading to improved chloride transport and reduced mucus viscosity in the airways of CF patients. Additionally, N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 has been investigated for its potential use in treating other diseases, such as polycystic kidney disease and secretory diarrhea.
作用机制
N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 works by binding to a specific site on the N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide protein, known as the regulatory domain, which is responsible for controlling the opening and closing of the chloride channel. By binding to this site, N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 prevents the activation of N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide by ATP, a molecule that is required for N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide to function. This results in the inhibition of chloride transport across cell membranes, which is beneficial in CF patients with certain mutations that cause hyperactive N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide channels.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 has been shown to have several biochemical and physiological effects in cells and animal models. In CF cells with certain mutations, N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 has been shown to increase the activity of N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide, leading to improved chloride transport and reduced mucus viscosity. Additionally, N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 has been shown to reduce inflammation and improve lung function in CF animal models. However, the effects of N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 may vary depending on the specific mutation and disease state.
实验室实验的优点和局限性
N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 has several advantages for lab experiments, including its potency and selectivity for N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide, which allows for specific modulation of N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide function. Additionally, N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 has been extensively studied and characterized, making it a well-established tool for investigating N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide function and potential therapeutic applications. However, N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 also has limitations, including its potential off-target effects and the need for careful dosing and monitoring to avoid toxicity.
未来方向
There are several future directions for N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 research, including the development of more potent and selective N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitors, the investigation of N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 in combination with other CF therapies, and the exploration of N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 in other disease states beyond CF. Additionally, further research is needed to fully understand the mechanisms of N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 and its potential long-term effects on CF patients.
合成方法
The synthesis of N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide inhibitor-172 involves several steps, including the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with 2-fluoro-5-nitrobenzamide to form 2-fluoro-5-nitro-N-(4-chlorobenzoyl)benzamide. The final step involves the reduction of the nitro group to an amino group using dimethylamine and sodium borohydride to form N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide.
属性
IUPAC Name |
N-(4-chlorophenyl)-5-(dimethylsulfamoyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3S/c1-19(2)23(21,22)12-7-8-14(17)13(9-12)15(20)18-11-5-3-10(16)4-6-11/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCALMIPDSZOIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-5-(dimethylsulfamoyl)-2-fluorobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(dimethylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5714116.png)

![2-(1,3-benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5714131.png)


![3,4-dimethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5714155.png)
![N-{[(2-phenylethyl)amino]carbonothioyl}-2-furamide](/img/structure/B5714170.png)


![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5714194.png)
![N-allyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5714202.png)